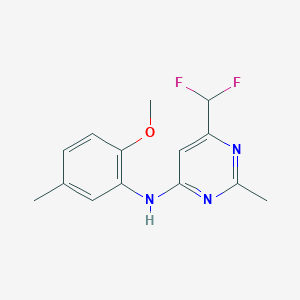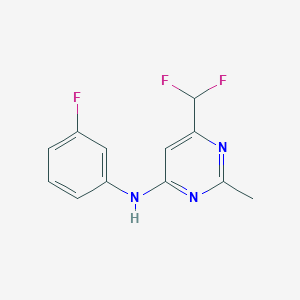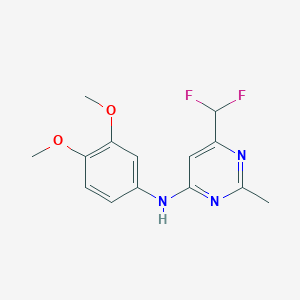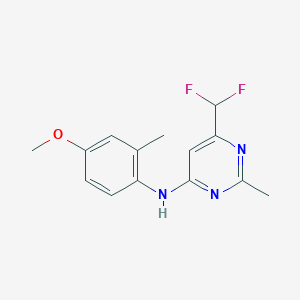
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine, or 6-DFMPMPA, is an organic compound that has been studied for its potential to be used as a drug for the treatment of various diseases and conditions. 6-DFMPMPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
6-DFMPMPA has been studied for its potential to be used as a drug for the treatment of various diseases and conditions. It has been studied for its potential to treat cancer, inflammation, and neurodegenerative diseases, as well as for its ability to modulate the immune system. It has also been studied for its potential to be used as an antidepressant, as well as for its potential to be used in the treatment of Alzheimer’s disease.
作用机制
The exact mechanism of action of 6-DFMPMPA is not yet fully understood. However, it is believed to act by binding to certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, 6-DFMPMPA has been found to interact with various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
6-DFMPMPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been found to have anti-oxidative and anti-apoptotic effects, as well as to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
实验室实验的优点和局限性
6-DFMPMPA has a number of advantages and limitations for use in lab experiments. One advantage is its relatively low cost and easy availability. Additionally, it has been found to have good solubility in water and other solvents, making it easy to work with in the lab. However, 6-DFMPMPA has a relatively short half-life, making it difficult to study its long-term effects. Additionally, it has been found to be toxic in high doses, making it important to use caution when handling it in the lab.
未来方向
Despite its potential for use in the treatment of various diseases and conditions, further research is needed to fully understand the effects of 6-DFMPMPA. Potential future directions of research include further study of its mechanism of action, as well as its potential to be used in the treatment of cancer, inflammation, neurodegenerative diseases, and other conditions. Additionally, further research is needed to determine the optimal dosage and administration of 6-DFMPMPA, as well as its potential side effects and interactions with other drugs.
合成方法
6-DFMPMPA can be synthesized through a multi-step process, beginning with the condensation of 4-methoxy-2-methylphenylacetic acid and 2-methylpyrimidine-4-carboxylic acid using sodium ethoxide as the base. This reaction yields the intermediate compound 6-(difluoromethyl)-2-methylpyrimidin-4-amine, which is then reacted with 4-methoxy-2-methylphenylacetic acid to form the desired 6-DFMPMPA.
属性
IUPAC Name |
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-8-6-10(20-3)4-5-11(8)19-13-7-12(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSLTJVDMDWREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)
![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457360.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)
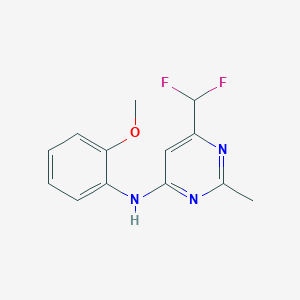
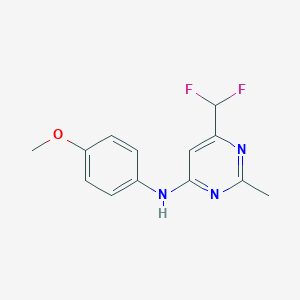
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
